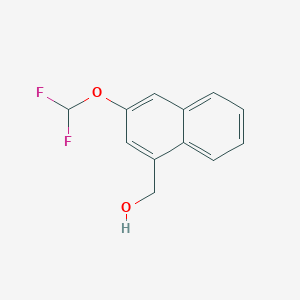

2-(Difluoromethoxy)naphthalene-4-methanol

Description

Significance of Organofluorine Compounds in Advanced Chemical Synthesis and Design

Organofluorine chemistry has become a cornerstone of modern molecular design, with applications spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net

The incorporation of fluorine or fluorine-containing groups is a highly strategic decision in molecular design. The carbon-fluorine bond is one of the strongest in organic chemistry, which often enhances the thermal and metabolic stability of a compound. wikipedia.orgmdpi.com Fluorine's high electronegativity can significantly influence a molecule's electronic environment, affecting its reactivity, binding affinity to biological targets, and pharmacokinetic properties. researchgate.netmdpi.com This strategic use of fluorine allows chemists to modulate properties like lipophilicity and bioavailability, which are critical in the development of new therapeutic agents. mdpi.com

The difluoromethoxy group (OCF2H) has emerged as a particularly valuable substituent in medicinal chemistry and is often considered a "privileged" functional group. nih.gov It serves as a lipophilic hydrogen bond donor, a rare and desirable feature that can enhance interactions with biological targets. nih.gov The OCF2H group can also act as a bioisostere for other functional groups, such as methoxy (B1213986) or hydroxyl groups, while offering distinct electronic and conformational properties. Its inclusion in a molecule can improve metabolic stability and membrane permeability. nih.gov Molecules containing the OCF2H group can exhibit dynamic lipophilicity, adapting to their surrounding environment, which can be advantageous for pharmacokinetic profiles. nih.gov

The Naphthalene (B1677914) Scaffold in Chemical Sciences

The naphthalene system, a bicyclic aromatic hydrocarbon, is a fundamental structural unit in organic chemistry. britannica.com Its rigid, planar structure and extended π-electron system give rise to unique photophysical and chemical properties. nih.gov

First isolated from coal tar in 1819 by John Kidd, naphthalene has been a subject of chemical investigation for over two centuries. guidechem.comencyclopedia.com Its structure, elucidated by Emil Erlenmeyer in 1866, consists of two fused benzene (B151609) rings. guidechem.comvedantu.com As the simplest polycyclic aromatic hydrocarbon (PAH), naphthalene has been instrumental in developing the theoretical understanding of aromaticity and the behavior of more complex fused-ring systems. vedantu.com Its derivatives form the basis for a vast number of compounds with significant industrial and academic importance. britannica.com

Naphthalene derivatives are ubiquitous in various fields of chemical research. They are key components in the synthesis of dyes, pigments, polymers, and surfactants. knowde.comlifechemicals.com In medicinal chemistry, the naphthalene core is a common scaffold found in numerous approved drugs. lifechemicals.comrasayanjournal.co.in Furthermore, the unique photophysical properties of the naphthalene ring system, such as strong fluorescence and photostability, make its derivatives excellent candidates for developing fluorescent probes, sensors, and materials for organic electronics. nih.gov The ability to functionalize naphthalene at various positions allows for the creation of a diverse array of structures with tailored properties. researchgate.netrsc.org

Positioning of 2-(Difluoromethoxy)naphthalene-4-methanol within Contemporary Chemical Research Landscapes

While specific research on this compound is not extensively documented in publicly available literature, its structure allows for a clear positioning within modern chemical research. This molecule is a highly functionalized naphthalene derivative, combining three key features: the naphthalene scaffold, the difluoromethoxy group, and a primary alcohol (methanol) functional group.

This combination suggests its potential utility as a versatile building block in organic synthesis. The alcohol group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a variety of other functional groups, providing a handle for further molecular elaboration. The difluoromethoxy group, as previously discussed, imparts desirable physicochemical properties relevant to medicinal chemistry and materials science. The specific substitution pattern (2,4-disubstitution) on the naphthalene ring offers a distinct regioisomeric arrangement that could be explored for the synthesis of novel ligands, materials, or biologically active compounds.

Given the established importance of both fluorinated compounds and naphthalene derivatives, this compound represents a confluence of these two major areas of chemical research. It can be considered a valuable intermediate for creating more complex molecules with potentially enhanced stability, unique electronic properties, and tailored biological activity.

Below is a table summarizing the key structural components and their significance, which helps to contextualize the potential of this compound.

| Structural Component | Key Features | Potential Contribution to Molecular Properties |

| Naphthalene Scaffold | Bicyclic, aromatic, planar | Rigidity, extended π-system, platform for substitution |

| Difluoromethoxy Group | Lipophilic H-bond donor, stable | Modulation of lipophilicity, metabolic stability, bioavailability |

| Methanol (B129727) Group | Primary alcohol, reactive | Handle for further chemical modification and elaboration |

Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O2 |

|---|---|

Molecular Weight |

224.20 g/mol |

IUPAC Name |

[3-(difluoromethoxy)naphthalen-1-yl]methanol |

InChI |

InChI=1S/C12H10F2O2/c13-12(14)16-10-5-8-3-1-2-4-11(8)9(6-10)7-15/h1-6,12,15H,7H2 |

InChI Key |

WLHKGCIWGMYSET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2CO)OC(F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Difluoromethoxy Naphthalene 4 Methanol and Its Precursors

Reaction Pathways of the Difluoromethoxy Group

The introduction of a difluoromethoxy (OCF2H) group into organic molecules, such as in 2-(difluoromethoxy)naphthalene-4-methanol, significantly influences the compound's reactivity and physicochemical properties. nih.govresearchgate.net This section explores the mechanistic intricacies of the difluoromethoxy group, including the role of radical intermediates in its formation, its dynamic conformational properties, and its impact on the reactivity of the aromatic system to which it is attached.

Radical Intermediates in Difluoromethoxylation Processes

The formation of the difluoromethoxy group on an aromatic ring often proceeds through a radical-mediated mechanism. nih.gov Recent advancements in photoredox catalysis have enabled the generation of the difluoromethoxyl radical (•OCF2H) under mild conditions, a previously challenging intermediate to access experimentally. nih.govrsc.org

The process typically involves a photocatalyst, such as Ru(bpy)32+, which, upon excitation by visible light, can engage in a single electron transfer (SET) with a suitable difluoromethoxylating reagent. nih.govnih.gov This SET process generates a neutral radical intermediate that subsequently undergoes fragmentation to release the •OCF2H radical. nih.govrsc.org

Key steps in the radical difluoromethoxylation of arenes include:

Generation of the •OCF2H radical: A redox-active reagent is reduced by an excited photocatalyst, leading to the formation of a neutral radical that fragments to release •OCF2H. nih.govrsc.org

Radical addition: The newly formed •OCF2H radical adds to the aromatic ring (e.g., a naphthalene (B1677914) precursor) to form a difluoromethoxylated cyclohexadienyl radical intermediate. nih.gov

Oxidation and deprotonation: The cyclohexadienyl radical is then oxidized to a cation, followed by deprotonation to restore aromaticity and yield the final difluoromethoxylated product. nih.gov

Experimental evidence, including radical trapping experiments and quantum yield studies, supports the involvement of these radical intermediates. nih.gov For instance, the reaction's quantum yield of less than one suggests a closed catalytic cycle without significant chain propagation. nih.gov The use of radical scavengers like TEMPO has been shown to inhibit the reaction, further confirming the presence of radical species. nih.govsioc.ac.cn

Various precursors for generating difluoromethyl and related radicals have been developed, including those based on sulfoximines and sulfones, which exhibit divergent reactivity under different conditions (photocatalytic vs. basic). sioc.ac.cn The choice of precursor and reaction conditions allows for controlled generation of the desired radical species. researchgate.netrsc.org

Dynamic Conformational Properties of the Difluoromethoxy Group

The difluoromethoxy group exhibits unique conformational flexibility, which can be described as "dynamic lipophilicity." nih.gov This property arises from the relatively low rotational barrier around the Ar–O bond, allowing the OCF2H group to adopt different conformations depending on the polarity of its environment. researchgate.netresearchgate.net

Computational studies have shown that for difluoromethoxyarenes, there are two low-energy conformations: one where the C-H bond is nearly coplanar with the aromatic ring and another where the C-H bond is orthogonal to it. researchgate.netnih.gov The small energy barrier between these conformations allows for rapid interconversion. researchgate.net This conformational adaptability is in contrast to the more rigid orientations of the methoxy (B1213986) (–OCH3) group, which tends to be coplanar with the aromatic ring, and the trifluoromethoxy (–OCF3) group, which typically adopts an orthogonal conformation. researchgate.netnih.gov

Factors influencing the conformational preference include:

Anomeric Effects: Interactions between the oxygen lone pair orbitals and the C-F σ* antibonding orbitals can influence the rotational barrier and preferred geometry. nih.gov

Steric Hindrance: The bulk of the difluoromethoxy group can influence its orientation relative to adjacent substituents on the naphthalene ring.

Solvent Effects: The polarity of the solvent can affect the relative stability of different conformers. nih.gov

Impact of Difluoromethoxy Substitution on Aromatic Reactivity

The difluoromethoxy group is a moderately electron-withdrawing substituent, influencing the electron density and reactivity of the naphthalene ring. nuph.edu.uanuph.edu.ua Its electronic effect is a combination of a strong inductive effect (σI) and a weaker resonance effect (σR). nuph.edu.uanbuv.gov.ua

The high electronegativity of the fluorine atoms leads to a significant electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack. numberanalytics.comucalgary.ca However, the oxygen atom's lone pairs can participate in resonance, donating electron density to the ring, although this effect is diminished compared to a methoxy group due to the electron-withdrawing fluorine atoms. nuph.edu.uanbuv.gov.ua

The table below compares the Hammett constants of the difluoromethoxy group with related substituents, illustrating its intermediate electronic nature.

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp) |

|---|---|---|---|

| -OCH3 | 0.30 | -0.43 | -0.13 |

| -CH2F | - | - | - |

| -CHF2 | - | - | - |

| -OCF2H | 0.22 | 0.07 | 0.29 |

| -CF3 | 0.46 | 0.09 | 0.55 |

| -OCF3 | - | - | - |

This modification of the electronic properties of the naphthalene ring by the difluoromethoxy group has a direct impact on its reactivity in subsequent chemical transformations.

Chemical Transformations of the Naphthalene Ring System

The presence of the difluoromethoxy group on the naphthalene ring system of this compound influences the regioselectivity and rate of subsequent chemical transformations. The electronic properties of this substituent, being moderately electron-withdrawing, play a crucial role in directing both electrophilic and nucleophilic reactions.

Electrophilic Aromatic Substitution Patterns on Difluoromethoxylated Naphthalenes

The directing effects can be summarized as follows:

Regioselectivity: Despite being deactivating, the resonance effect of the oxygen directs electrophiles to the ortho and para positions. In the context of the 2-substituted naphthalene, this would primarily be the 1 and 3 positions. The electronic properties of the second ring and steric hindrance will further influence the final substitution pattern.

The interplay between the directing effect of the difluoromethoxy group and the intrinsic reactivity of the naphthalene core determines the final regiochemical outcome of reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Nucleophilic Aromatic Addition Reactions

The electron-withdrawing nature of the difluoromethoxy group makes the naphthalene ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions, provided a suitable leaving group is present on the ring. numberanalytics.com The difluoromethoxy group helps to stabilize the negative charge of the Meisenheimer complex, the key intermediate in SNAr reactions. numberanalytics.com

For a nucleophilic attack to occur, the ring must be sufficiently electron-deficient. The difluoromethoxy group contributes to this electron deficiency, particularly at the ortho and para positions. If a leaving group is situated at one of these positions, nucleophilic substitution is more likely to occur.

In the case of 2-(difluoromethoxy)naphthalene, the presence of the OCF2H group would activate positions 1 and 3 towards nucleophilic attack if a leaving group were present at one of these sites. The stability of the intermediate anion is key to the facility of these reactions.

While direct nucleophilic addition to the difluoromethoxylated naphthalene ring itself is less common without a leaving group, the increased electrophilicity of the ring system due to the OCF2H substituent is a critical factor in its reactivity profile towards nucleophiles.

Oxidative and Reductive Pathways of Naphthalene Derivatives

The naphthalene core is susceptible to a variety of oxidative and reductive transformations, which are critical in both industrial synthesis and biological metabolism. epa.govresearchgate.net The metabolism of naphthalene is often initiated by cytochrome P450 (CYP) enzymes, which activate the molecule to a chiral 1,2-epoxide. nih.gov This intermediate can then undergo several transformations, including rearrangement to form 1-naphthol (B170400) and 2-naphthol (B1666908), or enzymatic hydration to yield trans-1,2-dihydro-1,2-naphthalenediol. nih.gov Human liver microsomes have been shown to metabolize naphthalene to these products, with CYP1A2 being the most efficient isoform for producing the dihydrodiol and 1-naphthol, and CYP3A4 for 2-naphthol. nih.gov Further oxidation can lead to the formation of dihydroxynaphthalenes and naphthoquinones. nih.gov

Chemical oxidation of naphthalene derivatives can also be achieved using various reagents. For example, the oxidation of naphthalene in an aqueous acetic acid medium can yield the corresponding quinone, with the reaction being first-order with respect to the oxidant. researchgate.net The oxidation of a naphthalenemethanol, such as 2-naphthalenemethanol, can be optimized to produce the corresponding carbonyl compound in high yields using catalysts like copper pyrithione (B72027) with molecular oxygen as the oxidant. researchgate.net

Conversely, reductive pathways are important for synthesizing specific derivatives. For instance, 1-naphthaldehyde (B104281) can be prepared through the reduction of various precursors, including α-naphthonitrile using reagents like stannous chloride or diisobutylaluminum hydride, or from α-naphthoyl chloride with lithium tri-tert-butoxyaluminohydride. orgsyn.org The aldehyde functionality itself can be reduced to a primary alcohol. These pathways highlight the versatile reactivity of the naphthalene scaffold, allowing for selective functional group interconversions.

Table 1: Summary of Key Oxidative and Reductive Reactions of Naphthalene Derivatives

| Reaction Type | Substrate | Key Reagents/Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Metabolic Oxidation | Naphthalene | Cytochrome P450 (e.g., CYP1A2, CYP3A4) | 1-Naphthol, 2-Naphthol, trans-1,2-dihydro-1,2-naphthalenediol | nih.gov |

| Chemical Oxidation | 2-Naphthalenemethanol | Copper pyrithione, O₂ or air | 2-Naphthaldehyde | researchgate.net |

| Chemical Oxidation | Naphthalene | Oxidant in aqueous acetic acid | Naphthoquinone | researchgate.net |

| Chemical Reduction | α-Naphthonitrile | Stannous chloride, Diisobutylaluminum hydride | 1-Naphthaldehyde | orgsyn.org |

| Chemical Reduction | α-Naphthoyl chloride | Lithium tri-tert-butoxyaluminohydride | 1-Naphthaldehyde | orgsyn.org |

Reactivity of the Methanol (B129727) Side Chain

The methanol group attached to the naphthalene ring is a versatile functional handle that can participate in a wide range of chemical transformations. Its reactivity is central to the synthesis of more complex molecules.

Carbon-Carbon Bond Formation via Methanol Group Activation

The formation of a new carbon-carbon bond is a fundamental transformation in organic synthesis. While direct activation of the C-O bond in the methanol group is challenging, it can be achieved through various strategies. One prominent example in a related context is the methanol-to-hydrocarbons (MTH) process, where methanol or dimethyl ether (DME) is converted into hydrocarbons over zeolite catalysts. nih.govnih.gov Mechanistic studies, including in situ solid-state NMR spectroscopy, have identified surface-activated species as crucial for the initial C-C bond formation. nih.gov A proposed synergetic mechanism involves C-H bond breakage and C-C bond coupling. nih.gov

In the context of naphthalene chemistry, the methylation of naphthalene with methanol over zeolite catalysts represents a key industrial process for producing dimethylnaphthalenes (DMNs). researchgate.netresearchgate.net While the methanol provides the methyl group, the mechanism involves the activation of methanol on the acidic sites of the catalyst. The reaction mechanism can vary with temperature, following a Langmuir–Hinshelwood model at lower temperatures and an Eley–Rideal model at higher temperatures. researchgate.net The pore structure and acidity of the molecular sieve catalyst play a critical role in the catalytic performance and selectivity for specific isomers like 2,6-DMN. researchgate.net

Another strategy for C-C bond formation involves converting the methanol group into a better leaving group or an electrophilic species. For instance, conversion to a tosylate or a halide would allow for subsequent nucleophilic substitution with a carbon nucleophile, such as an organometallic reagent or a cyanide ion.

Derivatization Reactions of the Hydroxyl Functionality

The hydroxyl group of the naphthalenemethanol side chain is readily derivatized, which is useful for both enhancing analytical detection and for synthesizing new compounds. researchgate.net Common derivatization reactions include esterification and etherification.

Esterification can be achieved by reacting the alcohol with acyl chlorides or organic anhydrides. researchgate.netnih.gov These reactions typically proceed under basic conditions to neutralize the acidic byproduct. For analytical purposes, derivatizing agents that introduce a chromophore or a fluorophore are often used to enhance detection in liquid chromatography. researchgate.net

Etherification involves the reaction of the corresponding alkoxide (formed by deprotonating the alcohol with a strong base) with an alkyl halide (Williamson ether synthesis). This method allows for the introduction of a wide variety of alkyl or aryl groups.

These derivatization techniques are crucial in complex mixture analysis, such as in bio-oils, where they allow for the selective transformation of hydroxyl groups prior to characterization by ultrahigh-resolution mass spectrometry (UHRMS). nih.gov The choice of derivatizing agent and reaction conditions can provide insights into the specific types of hydroxyl groups present in a sample. nih.gov

Photochemical Cleavage Mechanisms of Naphthalenemethanol Ethers

Naphthalenemethanol ethers can undergo photochemical cleavage, a reaction that has applications in photolabile protecting group chemistry. The 2-naphthylmethyl (Nap) ether group, for instance, is used as a protecting group for alcohols. While often removed under oxidative conditions, its cleavage can also be achieved through other means. nih.gov

Studies on related systems, such as 1-(2-nitrophenyl)ethyl ethers, provide insight into the potential mechanisms. Flash photolysis of these ethers often proceeds through the formation of a transient aci-nitro intermediate. acs.org Time-resolved spectroscopic studies have shown that the reaction can involve multiple parallel pathways, leading to a common hemiacetal intermediate whose decomposition is the rate-limiting step for product release. acs.org

In a different context, 1-naphthalenemethanol (B1198782) itself is an intermediate photolysis product of 1-naphthaleneacetic acid. sigmaaldrich.comchemicalbook.com The hydrogenolytic cleavage of naphthylmethyl ethers is another important deprotection strategy. It has been demonstrated that 2-naphthylmethyl ethers can be selectively cleaved by hydrogenolysis in the presence of benzyl (B1604629) ethers and catalyst-poisoning sulfides, highlighting their unique reactivity. nih.gov This selective cleavage is typically performed using a palladium catalyst, such as palladium hydroxide (B78521) on carbon, under a hydrogen atmosphere. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, including transition states, reaction intermediates, and energy profiles. Density Functional Theory (DFT) is a widely used method for studying the reactivity of naphthalene derivatives. acs.orgresearchgate.net

For instance, DFT calculations have been employed to study the oxidation mechanisms of naphthalene initiated by hydroxyl radicals. acs.org These studies can elucidate the energetics of different pathways, such as OH-addition versus H-abstraction, and determine activation energies and reaction rate constants. acs.orgresearchgate.net The results can show how factors like aromaticity, anomeric effects, and hyperconjugation influence the reaction energies. acs.org

Computational methods are also crucial for understanding the mechanisms of C-C bond formation in processes like the methylation of naphthalene with methanol. researchgate.net Theoretical calculations can predict the reactivity of different positions on the naphthalene ring, explaining the observed product selectivity. researchgate.net For example, calculations of reactivity descriptors can show that the formation of 2,6-dimethylnaphthalene (B47086) is electronically favored over other isomers. researchgate.net

In the study of adsorption processes, computational models can clarify the interactions between naphthalene derivatives and surfaces. For example, the adsorption of naphthalene and its derivatives onto microplastics has been studied, revealing that dispersion forces are the main type of interaction for nonpolar compounds, while dipole-induced dipole forces and H-bonding are dominant for polar derivatives. nih.gov

Table 2: Application of Computational Methods in Naphthalene Derivative Reactivity Studies

| Computational Method | System/Reaction Studied | Key Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT), CBS-QB3 | Oxidation of naphthalene by OH radicals | Elucidation of reaction pathways (OH-addition vs. H-abstraction), activation energies, and kinetic rate constants. | acs.org, researchgate.net |

| Density Functional Theory (DFT) | Methylation of 2-methylnaphthalene | Calculation of reactivity descriptors, explaining the regioselectivity (e.g., preference for 2,6-DMN formation). | researchgate.net |

| Density Functional Theory (DFT) | Selenium-containing naphthalene derivatives | Analysis of molecular structure, IR data, and aromaticity (NICS values). | researchgate.net |

| Molecular Orbital Calculations (PM3) | Redox potentials of naphthalene derivatives | Correlation of redox potentials with the energy levels of HOMO and LUMO. | researchgate.net |

| Theoretical Calculations | Methanol-to-hydrocarbon (MTH) process | Confirmation of the plausibility of proposed mechanisms for the first C-C bond formation. | nih.gov |

Due to a lack of specific computational and theoretical chemistry studies on "this compound" in the available search results, it is not possible to generate the detailed, research-focused article as requested. The required in-depth data for the specified sections on quantum chemical calculations, molecular dynamics simulations, and molecular interaction analysis for this particular compound are not present in publicly accessible scientific literature.

Computational and Theoretical Chemistry Studies of 2 Difluoromethoxy Naphthalene 4 Methanol

Prediction and Analysis of Molecular Interactions

Hydrogen Bonding Propensities and Donor/Acceptor Characteristics

The molecular structure of 2-(Difluoromethoxy)naphthalene-4-methanol features distinct functional groups that dictate its hydrogen bonding capabilities. The primary sites for hydrogen bonding are the hydroxyl (-OH) group of the methanol (B129727) substituent and the oxygen and fluorine atoms of the difluoromethoxy (-OCHF₂) group.

Hydrogen Bond Donor:

The hydroxyl group is the principal hydrogen bond donor in the molecule. The presence of the electron-withdrawing difluoromethoxy group on the naphthalene (B1677914) ring is expected to influence the acidity of the hydroxyl proton. Computational studies on fluorinated alcohols have shown that fluorination increases the hydrogen bond donating capacity of the alcohol's hydroxyl group. goettingen-research-online.deresearchgate.net This is a consequence of the intramolecular electron-withdrawing effect of the fluorine atoms, which polarizes the O-H bond, making the hydrogen atom more electropositive and thus a stronger donor.

Hydrogen Bond Acceptor:

The molecule possesses multiple hydrogen bond acceptor sites:

The oxygen atom of the hydroxyl group.

The oxygen atom of the difluoromethoxy group.

The two fluorine atoms of the difluoromethoxy group.

While the oxygen atoms can act as conventional hydrogen bond acceptors, the role of fluorine in hydrogen bonding is more nuanced. Organic fluorine is generally considered a weak hydrogen bond acceptor. researchgate.netsouthampton.ac.uk However, studies have provided evidence for the involvement of fluorine in weak intra- and intermolecular hydrogen bonds. southampton.ac.uknih.gov The strength of fluorine as a hydrogen bond acceptor is dependent on the electronic environment of the molecule. nih.gov In the case of this compound, the oxygen atoms are likely to be the preferred hydrogen bond acceptor sites due to their higher electronegativity and more accessible lone pairs compared to the fluorine atoms.

Computational models can be employed to quantify these hydrogen bonding propensities by calculating parameters such as electrostatic potential surfaces and interaction energies with probe molecules like water.

| Functional Group | Role | Predicted Strength | Influencing Factors |

|---|---|---|---|

| Hydroxyl (-OH) | Donor | Strong | Electron-withdrawing effect of the -OCHF₂ group enhancing O-H bond polarity. |

| Hydroxyl Oxygen | Acceptor | Moderate | Standard oxygen acceptor. |

| Difluoromethoxy Oxygen | Acceptor | Moderate to Weak | Electron-withdrawing fluorine atoms may reduce the basicity of the oxygen. |

| Difluoromethoxy Fluorine | Acceptor | Weak | Generally a weak hydrogen bond acceptor. researchgate.netsouthampton.ac.uknih.gov |

Aromatic Interactions (π-π Stacking)

The naphthalene core of this compound provides a large, electron-rich π-system that can participate in aromatic interactions, specifically π-π stacking. These non-covalent interactions are fundamental in the packing of aromatic molecules in the solid state and in the binding to biological macromolecules.

Theoretical studies on naphthalene and its derivatives have revealed that π-π stacking is primarily driven by dispersion forces, with electrostatic interactions also playing a significant role. acs.orgresearchgate.net The geometry of the stacked dimer is typically parallel-displaced, rather than a perfectly face-to-face arrangement, to minimize Pauli repulsion. acs.orgnih.gov

| Factor | Description | Predicted Effect on π-π Stacking |

|---|---|---|

| Naphthalene Core | Large, polarizable π-system. | Primary driver for stacking interactions. |

| Dispersion Forces | Dominant attractive force in π-π stacking of naphthalenes. acs.org | Major contribution to the stability of stacked conformations. |

| Substituent Effects | The -OCHF₂ and -CH₂OH groups alter the electronic distribution and introduce steric hindrance. | Can lead to specific parallel-displaced or T-shaped arrangements. |

| Hydrogen Bonding | The -CH₂OH group can form intermolecular hydrogen bonds. | May compete with or direct the π-π stacking geometry. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly used to calculate various spectroscopic parameters. tandfonline.comubc.canih.gov

For this compound, computational methods can predict:

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. The calculated chemical shifts can then be correlated with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and conformational dynamics.

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities of the molecule can be calculated to generate theoretical IR and Raman spectra. These calculations are based on the determination of the harmonic vibrational modes. The predicted spectra can be compared with experimental spectra to assign the observed vibrational bands to specific functional groups and molecular motions. For instance, the characteristic stretching frequencies of the O-H, C-H, C-O, and C-F bonds can be predicted.

Ultraviolet-Visible (UV-Vis) Spectra: TD-DFT calculations can predict the electronic absorption spectra by determining the energies of electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). samipubco.com These calculations can help in understanding the electronic structure and the nature of the chromophores within the molecule.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. samipubco.com It is common practice to scale the calculated vibrational frequencies to improve the agreement with experimental data. nih.gov For NMR predictions, referencing the calculated shielding constants to a standard compound (e.g., tetramethylsilane) is necessary. By comparing the predicted spectra with experimentally obtained data, a comprehensive understanding of the structural and electronic properties of this compound can be achieved.

| Spectroscopic Technique | Predicted Parameters | Computational Method | Correlation with Experimental Data |

|---|---|---|---|

| NMR ('H, ¹³C, ¹⁹F) | Chemical Shifts, Coupling Constants | DFT (e.g., B3LYP, PBE0) | Aids in structural elucidation and assignment of resonances. |

| IR/Raman | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP, PBE0) | Assignment of vibrational modes to functional groups. |

| UV-Vis | Absorption Wavelengths (λmax), Oscillator Strengths | TD-DFT | Interpretation of electronic transitions and chromophore behavior. |

Medicinal Chemistry Research Perspectives: Design Principles and Biological Relevance

Strategic Applications of the Difluoromethoxy Group in Medicinal Chemistry

The difluoromethoxy group (-OCF2H) has emerged as a valuable substituent in medicinal chemistry for its ability to fine-tune the physicochemical properties of drug candidates. nih.gov Its unique electronic nature and steric profile allow it to modulate a molecule's metabolic stability, lipophilicity, and interactions with biological targets. alfa-chemistry.com

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in drug discovery. princeton.edu The difluoromethyl group is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. acs.orgh1.co This replacement can lead to improved pharmacokinetic profiles. princeton.edu For instance, the difluoromethyl group is less lipophilic than the trifluoromethyl group and can serve as a bioisostere of hydroxyl, thiol, or methyl groups. researchgate.net The strategic replacement of functional groups with fluorinated moieties like difluoromethoxy is a growing area in medicinal chemistry. informahealthcare.comnih.gov The goal of such replacements is often to introduce metabolically stable derivatives while mimicking the steric and electronic features of the original group. lookchem.com

| Original Group | Bioisosteric Replacement | Key Physicochemical Changes | Potential Advantages |

| Methoxy (B1213986) (-OCH3) | Difluoromethoxy (-OCF2H) | Increased lipophilicity (context-dependent), altered electronic profile, potential for hydrogen bond donation. | Improved metabolic stability, enhanced binding interactions, modulation of pKa. |

| Hydroxyl (-OH) | Difluoromethyl (-CF2H) | Increased lipophilicity, acts as a lipophilic hydrogen bond donor. | Enhanced membrane permeability, improved metabolic stability, potential for novel interactions with target. |

| Thiol (-SH) | Difluoromethyl (-CF2H) | Similar hydrogen bond donating capacity, increased lipophilicity. | Reduced potential for oxidation, improved metabolic stability. |

Modulation of Molecular Interactions with Biological Targets

The introduction of a difluoromethoxy group can significantly alter a molecule's interactions with its biological target. nih.gov The difluoromethyl group, in particular, is recognized for its capacity to act as a lipophilic hydrogen bond donor, a property that is not as pronounced in its non-fluorinated counterparts. alfa-chemistry.comacs.org This allows for the formation of hydrogen bonds in more lipophilic pockets of a receptor, potentially increasing binding affinity and selectivity. mdpi.com The high electronegativity of the fluorine atoms in the difluoromethoxy group creates a polarized C-H bond, enabling it to function as a hydrogen bond donor on a scale similar to thiophenol and aniline (B41778) groups. h1.co

Impact on Receptor Binding and Affinity

The modulation of molecular interactions by the difluoromethoxy group directly translates to its impact on receptor binding and affinity. By introducing new hydrogen bonding capabilities and altering the electronic and steric profile of a ligand, the difluoromethoxy group can enhance its binding to a target receptor. mdpi.com For example, the replacement of a methoxy group with a difluoromethoxy group can lead to a more favorable interaction with the receptor, resulting in increased potency. The ability of a ligand to bind to its receptor is governed by its affinity, which can be influenced by the introduction of fluorinated groups that enhance interactions such as hydrogen bonding and electrostatic interactions. mdpi.comnih.gov The binding of a ligand to a receptor can shift the equilibrium of the receptor towards its active state, and the strength of this binding is a critical determinant of the ligand's efficacy. nih.gov

Naphthalene (B1677914) Scaffold as a Framework for Bioactive Molecules

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs. nih.govcapes.gov.brekb.eg Its rigid, planar structure provides a versatile framework for the attachment of various functional groups, leading to a wide spectrum of biological activities. researchgate.netijpsjournal.com

Structural Diversity and Functional Group Exploration on Naphthalene

The naphthalene core allows for extensive structural modifications and the exploration of a wide range of functional groups at various positions. lifechemicals.com This structural versatility enables the fine-tuning of a molecule's pharmacological profile. ekb.eg The two fused benzene (B151609) rings of naphthalene offer multiple sites for substitution, leading to a diverse array of derivatives with activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral. nih.govcapes.gov.brijpsjournal.com The introduction of different functional groups, such as amidoalkyls, can lead to pharmaceutically interesting compounds with specific biological activities. researchgate.net The development of novel naphthalene-based building blocks with controlled substitution patterns is an active area of research. lifechemicals.com For instance, linking a naphthalene scaffold to other moieties like 3,4-dihydro-2H-pyran via functional groups can lead to rationally designed inhibitors for specific biological targets. nih.gov

Rational Design and Lead Optimization in Medicinal Chemistry Research

The development of novel therapeutic agents is a complex process that increasingly relies on the principles of rational design and lead optimization. This approach aims to systematically modify a lead compound to enhance its desired biological activity, selectivity, and pharmacokinetic properties while minimizing undesirable effects. The naphthalene scaffold is a prominent privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govresearchgate.net The strategic incorporation of specific functional groups, such as the difluoromethoxy group and the hydroxymethyl group in "2-(Difluoromethoxy)naphthalene-4-methanol," exemplifies the application of these design principles to create potentially valuable drug candidates.

Ligand Design Principles Incorporating Fluorine

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile. tandfonline.com Due to its small size and high electronegativity, fluorine can profoundly influence a compound's physicochemical and pharmacokinetic properties. nih.gov Judicious placement of fluorine can improve metabolic stability, membrane permeability, binding affinity, and modulate pKa. acs.org

The difluoromethoxy group (-OCF2H) is of particular interest as a bioisostere for the more common methoxy group (-OCH3). Replacing a methoxy group, which is often a site of metabolic O-demethylation, with a difluoromethoxy group can block this biotransformation pathway, thereby increasing the compound's metabolic stability and bioavailability. nih.gov The strong electron-withdrawing nature of the two fluorine atoms alters the electronic properties of the naphthalene ring system in "this compound," which can influence its interaction with biological targets. acs.org

| Substituent | van der Waals Radius (Å) | Hansch Lipophilicity Parameter (π) | Hammett Meta Constant (σm) | Hydrogen Bond Capability |

|---|---|---|---|---|

| -H | 1.20 | 0.00 | 0.00 | None |

| -OCH3 | ~2.16 (group) | -0.02 | 0.12 | Acceptor |

| -OCF2H | ~2.38 (group) | 0.65 | 0.31 | Acceptor & Weak Donor |

Computational Approaches in Drug Design

Computational, or in silico, methods are indispensable tools in modern drug discovery and are central to the rational design and optimization of lead compounds like those based on the naphthalene framework. ijpsjournal.comresearchgate.net These techniques allow medicinal chemists to predict the properties and biological interactions of molecules before their synthesis, thereby accelerating the drug development process and reducing costs. researchgate.net Key computational approaches include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. ijpsjournal.com

For a molecule such as "this compound," molecular docking would be employed to predict its binding orientation and affinity within the active site of a specific protein target. nih.gov This method computationally places the ligand into the three-dimensional structure of a receptor and calculates a score based on the geometric and energetic fit, providing insights into potential hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govmdpi.com Such simulations can help prioritize which derivatives to synthesize and can guide modifications to improve binding. researchgate.net

ADMET prediction models are used to evaluate the drug-likeness of a compound. mdpi.com For instance, Lipinski's Rule of Five is a set of criteria used to assess the potential for oral bioavailability. ijpsjournal.com Computational tools can calculate key pharmacokinetic parameters, helping to identify potential liabilities such as poor absorption or rapid metabolism early in the design phase. mdpi.com By applying these computational methods, researchers can rationally design novel naphthalene derivatives, optimizing their structure for enhanced efficacy and favorable pharmacokinetic profiles. nih.gov

| Parameter | Hypothetical Value for Ligand | Description |

|---|---|---|

| Target Protein | e.g., Tubulin | The biological macromolecule the ligand is designed to interact with. |

| Docking Score (kcal/mol) | -8.5 | An estimation of the binding affinity; more negative values indicate stronger binding. |

| Key Interacting Residues | e.g., LYS-254, ASN-101 | Specific amino acids in the protein's active site that form interactions with the ligand. |

| Interaction Types | Hydrogen Bond, Hydrophobic | The nature of the chemical interactions stabilizing the ligand-protein complex. |

| Predicted logP | 2.8 | A measure of lipophilicity, influencing absorption and distribution. |

| Lipinski's Rule of Five Violations | 0 | Indicates good predicted oral bioavailability. |

Applications in Materials Science Research

Integration of Naphthalene (B1677914) and Fluorinated Moieties in Polymer Science

The incorporation of naphthalene and fluorinated groups into polymer structures is a well-established strategy for developing materials with enhanced properties. The bifunctional nature of 2-(Difluoromethoxy)naphthalene-4-methanol, with its reactive methanol (B129727) group, makes it a candidate for integration into various polymer backbones, such as polyesters, polyurethanes, or epoxy resins.

The naphthalene unit is known for its planarity and rigidity. When incorporated into polymer chains, it can significantly enhance the material's mechanical and thermal properties. The introduction of a rigid naphthalene ring structure into polyimide films, for example, has been shown to improve the regularity of the polymer chains. mdpi.com This leads to more ordered molecular packing, which can increase the tensile strength, elastic modulus, and glass transition temperature of the polymer. mdpi.com The rigid nature of the naphthalene core restricts the rotational freedom of the polymer chains, contributing to improved dimensional stability at elevated temperatures. mdpi.com

For instance, studies on naphthalene-based polyimides have demonstrated that the inclusion of the naphthalene moiety leads to a more ordered arrangement of polymer chains, which is beneficial for their mechanical and thermal properties. mdpi.com Similarly, the use of naphthalene-based building blocks in copolymers for organic light-emitting diodes (OLEDs) has been explored to create materials with twisted backbones that can reduce molecular aggregation and prevent fluorescence quenching. mdpi.com

While specific data on polymers containing the difluoromethoxy group from this compound is not available, research on other fluorinated polymers provides insight into the potential benefits. For example, the introduction of trifluoromethyl (-CF3) groups into polyamides has been shown to increase their solubility in common solvents, which is advantageous for processing, although it may slightly decrease thermal stability in some cases. chembk.com In other instances, fluorinated aromatic polyimides have demonstrated excellent thermal stability combined with good mechanical properties. nih.gov

The table below summarizes the general effects of incorporating naphthalene and fluorinated moieties into polymers, based on studies of related compounds.

| Feature | Effect on Polymer Properties |

| Naphthalene Core | Increases rigidity and thermal stability. mdpi.com |

| Enhances mechanical strength (tensile strength, modulus). mdpi.com | |

| Improves dimensional stability. mdpi.com | |

| Fluorinated Groups | Enhances thermal stability. nih.gov |

| Improves chemical resistance. | |

| Can increase solubility for better processability. chembk.com | |

| Can lower the dielectric constant. mdpi.comscbt.com |

Electronic and Optoelectronic Materials Development

The electronic properties of naphthalene derivatives, particularly when modified with fluorine-containing groups, make them attractive for applications in electronic and optoelectronic devices. The difluoromethoxy group in this compound can play a crucial role in tuning these properties.

In the design of materials for microelectronics, a low dielectric constant is often a critical requirement to reduce signal delay and power consumption. The introduction of fluorine-containing groups, such as difluoromethoxy, is a common strategy to lower the dielectric constant of polymers. scbt.com The high electronegativity of fluorine atoms can reduce the molar polarizability of the material, while the bulkiness of the fluorinated group can increase the free volume between polymer chains. scbt.com Both of these factors contribute to a lower dielectric constant.

Studies on poly(aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups have shown that these substitutions successfully increase the free volume of the polymers, leading to a reduction in both the dielectric constant and dielectric loss. scbt.com For instance, the dielectric constant of certain fluorinated polyimides has been reduced to as low as 2.82 at 1 MHz. mdpi.com

Naphthalene derivatives are widely used in the development of organic conjugated materials for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The extended π-system of the naphthalene core provides good charge transport capabilities. Naphthalene diimides (NDIs), for example, are well-known n-type organic semiconductors. rsc.org

The electronic properties of these materials can be fine-tuned by introducing various substituents. Fluorination of naphthalene diimide-based acceptor polymers has been shown to increase the dielectric constants of the polymer blends used in all-polymer solar cells, which in turn improves charge generation and photocurrent. lab-chemicals.com While this compound is not a diimide, its core structure could be chemically modified to create novel building blocks for conjugated polymers with tailored optoelectronic properties. researchgate.net The electron-withdrawing nature of the difluoromethoxy group can influence the energy levels (HOMO/LUMO) of the resulting materials, which is a key parameter in the design of organic electronic devices.

Crystallographic Engineering of Fluorinated Naphthalene Derivatives

The study of the crystal structure of molecules provides fundamental insights into their solid-state packing and intermolecular interactions, which are crucial for predicting and controlling the properties of materials. While the specific crystal structure of this compound is not publicly documented, studies on related fluorinated naphthalene and aromatic compounds offer valuable precedents.

X-ray diffraction studies on a 2-difluoromethoxy-substituted estratriene derivative revealed that the difluoromethoxy group is not in the same plane as the aromatic ring system. nih.gov This type of conformational information is vital for understanding how such molecules might pack in a crystal lattice and interact with neighboring molecules.

The engineering of crystal structures through the introduction of fluorine atoms can lead to unique intermolecular interactions, such as π-hole and σ-hole bonding, which have been observed in perfluorohalogenated naphthalenes. mdpi.combldpharm.com These interactions can govern the solid-state arrangement of molecules and, consequently, their bulk material properties. Hirshfeld surface analysis is another powerful tool used to investigate noncovalent interactions in the crystalline form of naphthalene-based structures. mdpi.com Understanding these interactions is key to the rational design of new crystalline materials with desired electronic and optical properties.

The table below presents crystallographic data for a related naphthalene derivative, illustrating the type of information that would be crucial for understanding the solid-state properties of this compound.

| Compound | Crystal System | Space Group | Key Structural Feature |

| N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) | Monoclinic | P21/c | Symmetrical structure with a central naphthalene core. mdpi.com |

| di(naphthalen-2-yl)sulfane | Monoclinic | C2/c | Planar naphthalene groups with a dihedral angle of 56.15(5)°. scispace.com |

Future Research Directions and Challenges

Development of Sustainable and Green Synthesis Methodologies

The synthesis of fluorinated organic compounds has traditionally relied on methods that can be harsh and environmentally taxing. dovepress.com A significant future direction is the development of green chemistry approaches for the synthesis of complex molecules like 2-(Difluoromethoxy)naphthalene-4-methanol. benthamdirect.com This involves the use of less hazardous reagents, renewable solvents, and energy-efficient reaction conditions, such as microwave-assisted synthesis. benthamdirect.compaperpublications.org The goal is to create synthetic pathways that are not only efficient and high-yielding but also minimize environmental impact by reducing waste and avoiding toxic materials. paperpublications.orgcas.cn For instance, moving away from hazardous fluorinating agents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF) towards safer alternatives is a key objective. dovepress.com The development of catalytic methods that enable the use of inorganic fluorides would be a significant step forward in making fluorine chemistry more sustainable. oup.com

Exploration of Novel Chemical Transformations and Reaction Pathways

Discovering new ways to synthesize and modify fluorinated naphthalenes is crucial for expanding their applications. Research is focused on developing novel reaction pathways that allow for the precise and controlled introduction of fluorine-containing groups onto the naphthalene (B1677914) core. researchgate.net This includes exploring innovative catalytic systems, such as gold-catalyzed reactions, to construct multi-functionalized naphthalenes under mild conditions. nih.govnih.gov The development of one-pot synthesis methods and multi-component reactions can streamline the production of complex derivatives, making them more accessible for further study. rsc.org Additionally, investigating transformations of the existing functional groups, such as the hydroxyl and difluoromethoxy moieties on this compound, could lead to a diverse library of new compounds with unique properties.

Integration of Advanced Artificial Intelligence and Machine Learning in Chemical Research

Designing Multifunctional Naphthalene-Based Systems

A key area of future research is the design of naphthalene-based systems with multiple, integrated functionalities. For a molecule like this compound, this could involve creating derivatives that are not only biologically active but also possess desirable material properties, such as fluorescence or specific electronic characteristics. The naphthalene core is a prevalent motif in π-conjugated polycyclic hydrocarbons and has applications in materials science. nih.gov By strategically modifying the substituents, it's possible to create compounds that can act as sensors, components in organic electronics, or advanced imaging agents. The development of modular synthesis strategies will be essential for creating these complex, multifunctional systems. rsc.org

Overcoming Synthetic and Characterization Challenges for Complex Fluorinated Naphthalene Derivatives

The synthesis of complex, poly-functionalized fluorinated naphthalenes presents significant challenges. The introduction of fluorine can be difficult to control, and the stability of the resulting compounds can be an issue. nih.gov Late-stage functionalization, where fluorine or fluoroalkyl groups are introduced at the end of a synthetic sequence, is a particularly attractive but challenging goal. nih.gov

Table 1: Key Challenges in the Synthesis and Characterization of Fluorinated Naphthalene Derivatives

| Challenge | Description |

| Regioselectivity | Controlling the precise position of fluorination on the naphthalene ring. |

| Reagent Toxicity | Many traditional fluorinating agents are highly toxic and difficult to handle. biophysics.org |

| Reaction Conditions | Often require harsh conditions (e.g., high temperatures) which can be incompatible with other functional groups. cas.cn |

| Purification | Separation of fluorinated isomers and byproducts can be complex. |

| Spectroscopic Analysis | The presence of fluorine can complicate the interpretation of NMR and mass spectra. nih.gov |

| Scale-up | Transitioning from laboratory-scale synthesis to larger, industrial production can be difficult. |

Characterization of these complex molecules also poses hurdles. Techniques like ¹⁹F NMR and advanced mass spectrometry are essential for confirming the structure and purity of these compounds. nih.govnih.gov The interpretation of these spectra can be complex due to fluorine's unique properties. nist.gov

New Paradigms in Academic-Industrial Collaborations for Compound Development

The development of novel compounds like fluorinated naphthalene derivatives from the laboratory to commercial application is a long and expensive process. lannettcdmo.com New models of collaboration between academic institutions and industrial partners are essential to bridge this gap. rxteach.commrlcg.com These partnerships can take many forms, including sponsored research, joint ventures, and technology licensing agreements. chemdev.uk By combining the innovative research of academia with the resources and development expertise of industry, the translation of promising discoveries into real-world applications can be accelerated. pharmexec.comnih.gov Such collaborations are crucial for sharing the high costs and risks associated with drug development and for bringing new therapies and materials to market more efficiently. lannettcdmo.comstarmind.ai

Q & A

Q. What are the established synthetic routes for 2-(Difluoromethoxy)naphthalene-4-methanol, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution reactions on naphthalene derivatives. For example:

- Step 1 : Functionalization of the naphthalene core with a difluoromethoxy group using reagents like difluoromethyl halides or carbene precursors under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Methanol group introduction via oxidation or reduction steps, depending on precursor availability. Reaction conditions (solvent polarity, temperature) must be tightly controlled to avoid side products .

- Optimization : Continuous flow reactors and catalytic systems (e.g., Pd-based catalysts) improve scalability and purity .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms difluoromethoxy (-OCF₂H) integration .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (224.20 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms spatial arrangement of substituents .

Advanced Research Questions

Q. How do researchers address discrepancies in reported biological activities of fluorinated naphthalene derivatives?

Discrepancies arise from variations in experimental design (e.g., exposure routes, model systems). Methodological strategies include:

- Meta-Analysis : Cross-referencing studies with standardized parameters (e.g., oral vs. inhalation exposure in toxicity assays) .

- Dose-Response Reevaluation : Adjusting concentrations to account for metabolic differences in in vivo vs. in vitro models .

- Mechanistic Studies : Using isotopic labeling (e.g., ¹⁸F) to track metabolic pathways and identify bioactive intermediates .

Q. What in vitro models are appropriate for assessing the compound's pharmacokinetic properties?

- Caco-2 Cells : Evaluate intestinal permeability and P-glycoprotein interactions .

- Hepatocyte Cultures : Assess phase I/II metabolism (e.g., CYP450-mediated oxidation) and hepatic clearance .

- Plasma Protein Binding Assays : Use equilibrium dialysis to determine free fraction availability .

Q. How does the position of substituents on the naphthalene ring affect the compound's reactivity and biological interactions?

- Electronic Effects : The electron-withdrawing difluoromethoxy group at position 2 alters ring electron density, influencing nucleophilic attack sites .

- Steric Effects : Substituents at position 4 (methanol group) may hinder enzyme binding, reducing metabolic activation .

- Comparative Studies : Analogs with trifluoromethoxy or methoxy groups show reduced metabolic stability, highlighting the unique role of -OCF₂H .

Q. What strategies mitigate toxicity risks during handling and experimental use of this compound?

- Controlled Environments : Use fume hoods and personal protective equipment (PPE) to limit inhalation/dermal exposure .

- Toxicity Screening : Pre-screen metabolites (e.g., fluorinated aldehydes) for genotoxicity using Ames tests or in silico models .

- Waste Management : Neutralize reactive intermediates with aqueous bases (e.g., NaOH) before disposal .

Data Contradiction Analysis

- Synthetic Yield Variability : Discrepancies in yields (40–85%) across studies may stem from solvent purity (DMF vs. DMSO) or catalyst batch differences. Reproducibility requires strict adherence to reported protocols .

- Biological Activity Conflicts : Contrasting IC₅₀ values in cancer cell lines (e.g., HepG2 vs. MCF-7) may reflect cell-specific efflux mechanisms or metabolic competency. Normalizing data to intracellular concentration metrics reduces ambiguity .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the difluoromethoxy group .

- Characterization : Combine NMR with IR spectroscopy to confirm functional groups absent in MS/X-ray data .

- Biological Assays : Include positive controls (e.g., known CYP450 inhibitors) to validate enzymatic interaction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.